

Health and Safety Considerations for Using Acid Red 29: A Technical Guide

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Compound of Interest

Compound Name: Acid red 29(2-)

Cat. No.: B1230535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with the handling and use of C.I. Acid Red 29 (CAS No. 4197-07-3), also known by its common name Chromotrope 2R. Due to a notable lack of comprehensive toxicological data specific to this compound, this guide incorporates relevant information from the broader class of azo dyes to offer a thorough perspective on potential hazards.

Chemical and Physical Properties

Acid Red 29 is a red, water-soluble, single azo dye. Its chemical structure and properties are foundational to understanding its potential biological interactions and toxicological profile.

Toxicological Data

Comprehensive toxicological data for Acid Red 29 is not readily available in public databases. The following tables summarize the known information for Acid Red 29 and provide representative data for other relevant azo dyes to offer a comparative context.

Table 1: Summary of Toxicological Data for C.I. Acid Red 29 (CAS: 4197-07-3)

Toxicological Endpoint	Result/Value	Species	Route	Source
Acute Oral Toxicity (LD50)	Data not available	-	-	[1]
Acute Dermal Toxicity (LD50)	Data not available	-	-	[1]
Acute Inhalation Toxicity (LC50)	Data not available	-	-	[1]
Skin Corrosion/Irritation	Irritating	-	-	[2]
Serious Eye Damage/Irritation	Irritating	-	-	[2]
Respiratory or Skin Sensitization	Data not available	-	-	[2]
Germ Cell Mutagenicity	Data not available	-	-	[1]
Carcinogenicity	Not listed by IARC, NTP, or OSHA	-	-	[1]
Reproductive Toxicity	Data not available	-	-	[1]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory tract irritation	-	Inhalation	[2]
Specific Target Organ Toxicity (Repeated Exposure)	Data not available	-	-	-

Aspiration Hazard	Data not available	-	-	-
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Table 2: Representative Toxicological Data for Other Azo Dyes

Compound (CAS No.)	Toxicological Endpoint	Result/Value	Species	Route	Source
Allura Red AC (25956-17-6)	Acute Oral Toxicity (LD50)	> 10,000 mg/kg	Rat	Oral	[3]
Congo Red (573-58-0)	Acute Oral Toxicity (LD50)	1300 mg/kg	Mouse	Oral	
Basic Red 29 (42373-04-6)	Skin Corrosion/Irritation	Causes skin irritation	-	-	
Basic Red 29 (42373-04-6)	Serious Eye Damage/Irritation	Causes serious eye irritation	-	-	

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on Acid Red 29 are not available in the public domain. Therefore, this section provides detailed methodologies for key experiments commonly used to assess the safety of azo dyes.

Bacterial Reverse Mutation Test (Ames Test) for Azo Dyes

This protocol is a modification of the standard Ames test, optimized for the detection of mutagenicity of azo dyes which may require reductive cleavage to become mutagenic.

Objective: To evaluate the potential of a test substance to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium*.

Methodology:

- Bacterial Strains: Use of standard histidine-requiring strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA1538).
- Metabolic Activation System (S9 Mix):
 - Prepare a liver post-mitochondrial fraction (S9) from rats or hamsters induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone). Hamster liver S9 is often preferred for azo dyes.
 - The S9 mix should contain the S9 fraction, a buffer (e.g., phosphate buffer), essential cofactors (NADP⁺, Glucose-6-phosphate), and Flavin Mononucleotide (FMN) to facilitate the reductive cleavage of the azo bond.
- Test Procedure (Pre-incubation Method):
 - To a sterile test tube, add the following in order: 0.1 mL of an overnight bacterial culture, 0.5 mL of the S9 mix (or buffer for the non-activation condition), and 0.1 mL of the test substance solution at various concentrations.
 - Include positive and negative (solvent) controls.
 - Incubate the mixture at 37°C for 20-30 minutes (pre-incubation).
 - After incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis:
 - Count the number of revertant colonies on each plate.

- The test substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, in one or more bacterial strains.

Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of a test substance by measuring its effect on the viability of cultured mammalian cells.

Methodology:

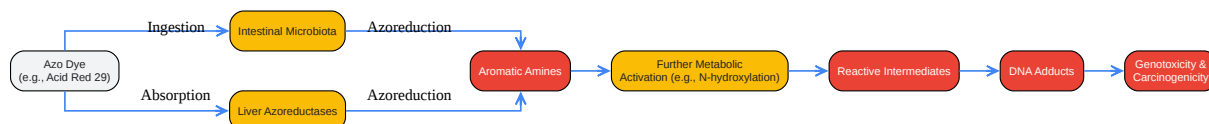
- Cell Culture:
 - Use a suitable mammalian cell line (e.g., Balb/c 3T3, HepG2).
 - Seed the cells in a 96-well microtiter plate at a predetermined density and allow them to attach and grow for 24 hours.
- Exposure to Test Substance:
 - Prepare a range of concentrations of the test substance in the cell culture medium.
 - Remove the growth medium from the cells and replace it with the medium containing the test substance. Include untreated and solvent controls.
 - Incubate the cells with the test substance for a defined period (e.g., 24 hours).
- Neutral Red Staining:
 - After the exposure period, remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS).
 - Add a medium containing a non-toxic concentration of Neutral Red dye (e.g., 50 µg/mL) to each well.
 - Incubate for approximately 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

- Dye Extraction and Quantification:
 - Remove the staining solution and wash the cells to remove any unincorporated dye.
 - Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.
 - Agitate the plate for a few minutes to ensure complete dissolution of the dye.
 - Measure the absorbance of the extracted dye in a microplate reader at a wavelength of approximately 540 nm.
- Data Analysis:
 - Calculate the percentage of viability for each concentration relative to the untreated control.
 - Determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Activation of Azo Dyes

The primary mechanism of toxicity for many azo dyes is not from the parent compound itself, but from its metabolic byproducts. Azo dyes can undergo reductive cleavage of the azo bond ($-N=N-$) by azoreductase enzymes, which are present in the gut microbiota and the liver. This process breaks the dye molecule into two or more aromatic amines. Some of these aromatic amines are known or suspected carcinogens.

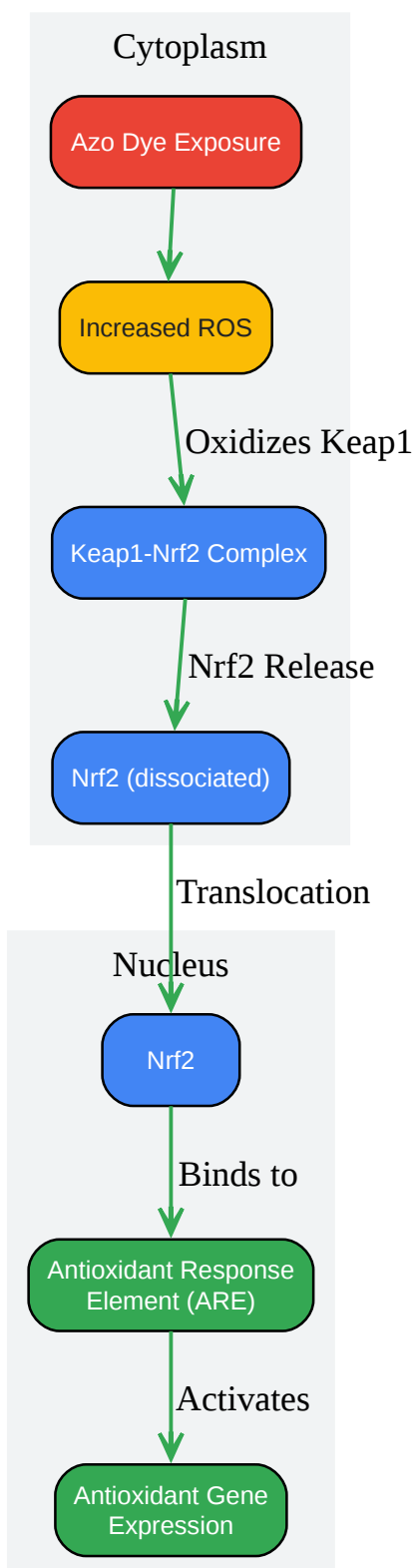


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Caption: Metabolic activation pathway of azo dyes.

Oxidative Stress and the Keap1-Nrf2 Signaling Pathway

Exposure to some azo dyes or their metabolites can induce oxidative stress in cells, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.



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Caption: Activation of the Keap1-Nrf2 pathway by azo dye-induced oxidative stress.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation.^[1] Ensure eyewash stations and safety showers are readily accessible.^[2]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.^[2]
- Skin Protection: Wear protective gloves and a lab coat.^[2]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.^[1]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.^[1]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.^[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.^[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.^[1]

Conclusion

While specific toxicological data for C.I. Acid Red 29 are limited, its classification as a skin and eye irritant warrants careful handling. More significantly, as an azo dye, there is a potential for metabolic activation to aromatic amines, which may pose a genotoxic and carcinogenic risk. The induction of oxidative stress is another potential mechanism of toxicity. Researchers, scientists, and drug development professionals should handle Acid Red 29 with appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

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